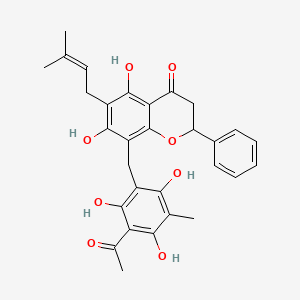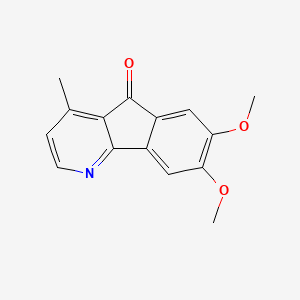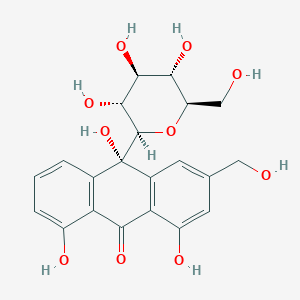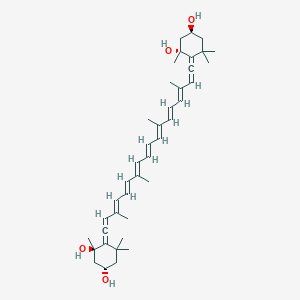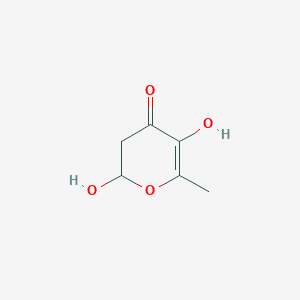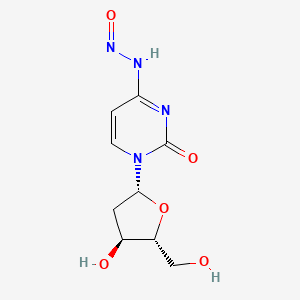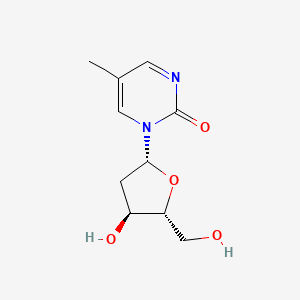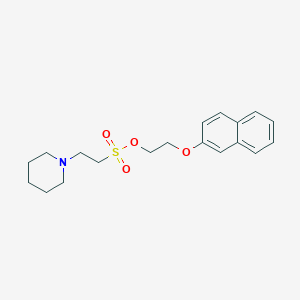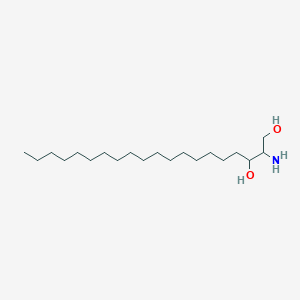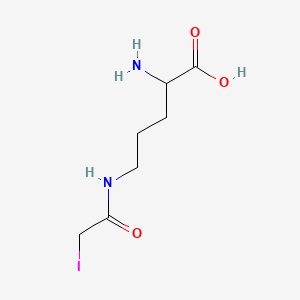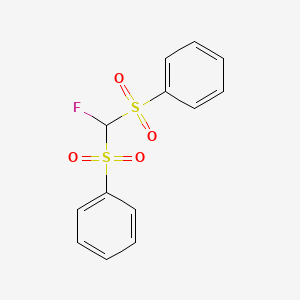
Fluorobis(phenylsulfonyl)methane
説明
Fluorobis(phenylsulfonyl)methane (FBSM) is a chemical compound that has been widely employed as a pronucleophile . The electron-withdrawing nature of the phenylsulfonyl groups increases the acidity of the proton in the adjacent carbon atom, making its deprotonation facile and giving rise to a resonance-stabilized fluoromethide species that can react with several electrophiles .
Synthesis Analysis
FBSM has been synthesized through various methods. One such method involves the catalytic enantioselective Michael addition of FBSM to α,β-unsaturated aldehydes . This reaction has been developed for the preparation of chiral monofluoromethyl compounds under mild reaction conditions . Another method involves the palladium-catalyzed monofluoromethylation of substituted 2-bromo-1,3-dienes using FBSM as a pronucleophile .Molecular Structure Analysis
The molecular structure of FBSM is characterized by the presence of phenylsulfonyl groups which increase the acidity of the proton in the adjacent carbon atom . This makes its deprotonation facile and gives rise to a resonance-stabilized fluoromethide species .Chemical Reactions Analysis
FBSM has been involved in various chemical reactions. For instance, it has been used in the catalytic enantioselective Michael addition to α,β-unsaturated aldehydes . It has also been used in the palladium-catalyzed monofluoromethylation of substituted 2-bromo-1,3-dienes .Physical And Chemical Properties Analysis
The physical and chemical properties of FBSM are characterized by its role as a pronucleophile. The electron-withdrawing nature of the phenylsulfonyl groups increases the acidity of the proton in the adjacent carbon atom .科学的研究の応用
Nucleophilic Fluoromethylation of Aldehydes
FBSM has been used in the nucleophilic fluoromethylation of aldehydes. The process involves the formation of C-C bonds and the introduction of fluorinated moieties into organic molecules. This application is particularly important in organic synthesis due to the increasing applications of selectively fluorinated organics in life and materials sciences .
Precursor of α-Fluorinated Carbanions
FBSM derivatives have been extensively studied as excellent precursors of α-fluorinated carbanions for nucleophilic di-and monofluoromethylations . This makes FBSM a robust nucleophilic monofluoromethylating agent for many applications, including catalytic enantioselective monofluoromethylation reactions .
Monofluoromethylation of Cyclic Sulfamidates and Sulfates
FBSM has been used in the regioselective fluoromethylation by ring-opening of cyclic sulfamidates and sulfates with α-fluorocarbanions and subsequent reductive desulfonylation . This approach allows access to γ- and δ-fluoroamines as well as γ- and δ-fluoroalcohols in high yields .
Pronucleophile in Organic Synthesis
Due to the electron-withdrawing nature of the phenylsulfonyl groups, FBSM has been widely employed as a pronucleophile. It increases the acidity of the proton in the adjacent carbon atom, making its deprotonation facile and giving rise to a resonance-stabilized fluoromethide species that can react with several electrophiles .
Allylic Alkylation
FBSM has been used in highly regio- and enantioselective allylic alkylation, affording enantiopure fluorobis(phenylsulfonyl)methylated compounds bearing a terminal alkene . This could be converted to monofluoro-methylated ibuprofen .
Synthesis of Structurally Diverse Monofluorobis(phenylsulfonyl)methylated Chiral Adducts
FBSM has been widely used as a potential monofluoromethyl equivalent in organic transformations. For example, structurally diverse monofluorobis(phenylsulfonyl)methylated chiral adducts have been synthesized through asymmetric enamine, iminium, phase transfer, and cooperative catalysis concepts .
作用機序
Target of Action
Fluorobis(phenylsulfonyl)methane primarily targets a variety of electrophiles . The electron-withdrawing nature of the phenylsulfonyl groups increases the acidity of the proton in the adjacent carbon atom, making its deprotonation facile and giving rise to a resonance-stabilized fluoromethide species .
Mode of Action
Fluorobis(phenylsulfonyl)methane acts as a pronucleophile . It undergoes deprotonation to form a resonance-stabilized fluoromethide species . This species can then react with several electrophiles .
Biochemical Pathways
Fluorobis(phenylsulfonyl)methane is involved in the monofluoromethylation of molecules . This is an important transformation employed as a strategy to introduce fluoroalkyl functionalities into molecules . Among the known reactions, nucleophilic monofluoromethylation stands out as an important approach .
Pharmacokinetics
The compound’s ability to react with a variety of electrophiles suggests it may have broad reactivity and potential bioavailability .
Result of Action
The result of Fluorobis(phenylsulfonyl)methane’s action is the formation of monofluoromethylated compounds . These compounds can be further converted to other useful compounds, such as monofluoro-methylated ibuprofen .
Action Environment
The action of Fluorobis(phenylsulfonyl)methane can be influenced by environmental factors such as the presence of suitable electrophiles and the conditions under which the reaction takes place . .
将来の方向性
Future research directions for FBSM could involve exploring its use in other types of chemical reactions. For instance, a recent study reported a palladium-catalyzed regioselective carbomonofluoromethylation of unactivated alkenes using FBSM as a fluoromethylating reagent . This reaction proceeded smoothly with a wide variety of carbon electrophiles, indicating potential for further exploration of FBSM in similar reactions .
特性
IUPAC Name |
[benzenesulfonyl(fluoro)methyl]sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO4S2/c14-13(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZGMBZILYZZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(F)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910650-82-7 | |
| Record name | 910650-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




